1-Acetylpiperidine-3-sulfonyl chloride 1-Acetylpiperidine-3-sulfonyl chloride
Brand Name: Vulcanchem
CAS No.: 1251248-46-0
VCID: VC3421785
InChI: InChI=1S/C7H12ClNO3S/c1-6(10)9-4-2-3-7(5-9)13(8,11)12/h7H,2-5H2,1H3
SMILES: CC(=O)N1CCCC(C1)S(=O)(=O)Cl
Molecular Formula: C7H12ClNO3S
Molecular Weight: 225.69 g/mol

1-Acetylpiperidine-3-sulfonyl chloride

CAS No.: 1251248-46-0

Cat. No.: VC3421785

Molecular Formula: C7H12ClNO3S

Molecular Weight: 225.69 g/mol

* For research use only. Not for human or veterinary use.

1-Acetylpiperidine-3-sulfonyl chloride - 1251248-46-0

Specification

CAS No. 1251248-46-0
Molecular Formula C7H12ClNO3S
Molecular Weight 225.69 g/mol
IUPAC Name 1-acetylpiperidine-3-sulfonyl chloride
Standard InChI InChI=1S/C7H12ClNO3S/c1-6(10)9-4-2-3-7(5-9)13(8,11)12/h7H,2-5H2,1H3
Standard InChI Key XPPWLKSMXZBGMF-UHFFFAOYSA-N
SMILES CC(=O)N1CCCC(C1)S(=O)(=O)Cl
Canonical SMILES CC(=O)N1CCCC(C1)S(=O)(=O)Cl

Introduction

Chemical Identity

PropertyValue
IUPAC Name1-Acetylpiperidine-3-sulfonyl chloride
Molecular FormulaC7_7H12_12ClNO3_3S
Molecular Weight225.69 g/mol
CAS Number1251248-46-0

This compound features a piperidine ring substituted with an acetyl group at the nitrogen atom and a sulfonyl chloride group at the third position, making it a functionalized heterocyclic compound with significant synthetic utility .

Synthesis

The synthesis of 1-acetylpiperidine-3-sulfonyl chloride typically involves the following steps:

  • Functionalization of the piperidine ring to introduce an acetyl group at the nitrogen atom.

  • Chlorosulfonation at the third position of the piperidine ring to form the sulfonyl chloride group.

The exact synthetic routes and reagents used are not well-documented in publicly available literature, suggesting that this area may benefit from additional research.

Applications

1-Acetylpiperidine-3-sulfonyl chloride is primarily used as an intermediate in organic synthesis due to its reactive sulfonyl chloride group. Applications include:

  • Formation of Sulfonamides: Sulfonamides are important pharmacophores in medicinal chemistry known for their antimicrobial, anti-inflammatory, and antitumor activities.

  • Functional Group Transformations: The compound can serve as a precursor for introducing sulfonate groups into complex molecules .

Biological Relevance

While specific biological activity data for 1-acetylpiperidine-3-sulfonyl chloride is limited, insights can be drawn from its structural components:

  • Piperidine Ring: Compounds containing piperidine rings often exhibit pharmacological properties such as analgesic, anti-inflammatory, and antimicrobial activities.

  • Sulfonyl Chloride Group: This group enhances reactivity and facilitates interactions with biological targets, potentially broadening its utility in drug discovery .

Further studies are needed to evaluate its direct biological activity and potential therapeutic applications.

Comparison with Related Compounds

To better understand its significance, a comparison with related sulfonyl chlorides is presented below:

CompoundMolecular FormulaApplications
1-Acetylpiperidine-3-sulfonyl chlorideC7_7H12_12ClNO3_3SIntermediate for sulfonamides synthesis
(E)-1-(Styrylsulfonyl)-4-(thiophen-3-yl)piperidineC17_{17}H19_{19}NO2_2S2_2Anti-inflammatory and neuroprotective research

This highlights the diverse utility of sulfonyl-containing compounds across chemical and biological domains .

Research Gaps and Future Directions

Despite its synthetic importance, several gaps exist in the current understanding of 1-acetylpiperidine-3-sulfonyl chloride:

  • Lack of detailed physical property data (e.g., boiling point, melting point).

  • Limited information on specific synthetic protocols.

  • Absence of comprehensive studies on biological activity.

Future research could focus on:

  • Experimental characterization of its physical properties.

  • Development of efficient synthetic methodologies.

  • Exploration of its pharmacological potential through in vitro and in vivo studies.

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